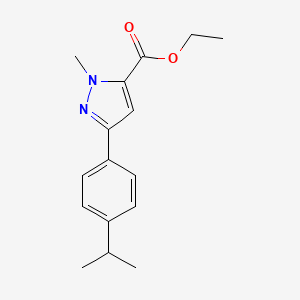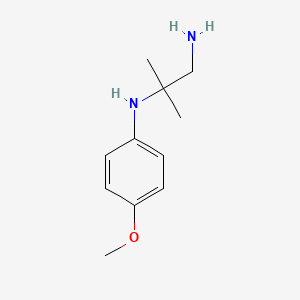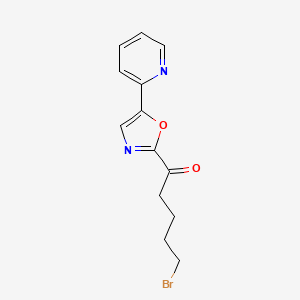
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one typically involves the reaction of 5-bromo-1-pentanone with 5-(pyridin-2-yl)oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The oxazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one involves its interaction with specific molecular targets. The oxazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyridin-2-yl)oxazole: Similar structure but lacks the pentanone chain.
5-(Pyridin-2-yl)oxazole: Similar structure but lacks the bromine atom and pentanone chain.
1-(5-(Pyridin-2-yl)oxazol-2-yl)pentan-1-one: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one is unique due to the presence of both the bromine atom and the pentanone chain, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C13H13BrN2O2 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)pentan-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-7-3-1-6-11(17)13-16-9-12(18-13)10-5-2-4-8-15-10/h2,4-5,8-9H,1,3,6-7H2 |
InChI Key |
GIUMSIUGRMSBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


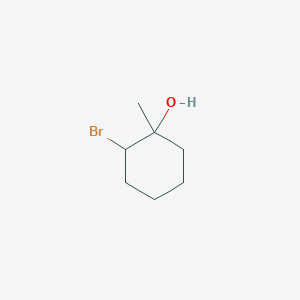

![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)

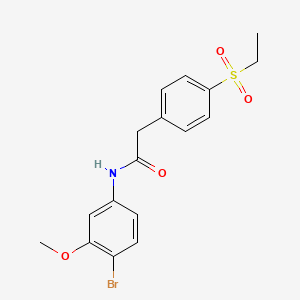
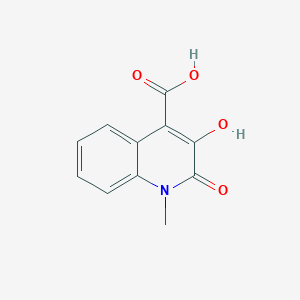
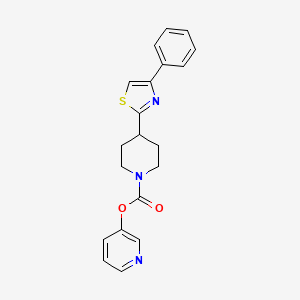
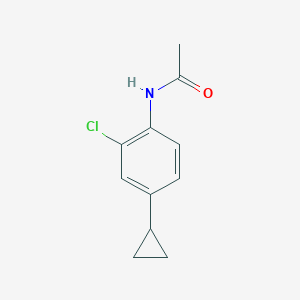
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)
